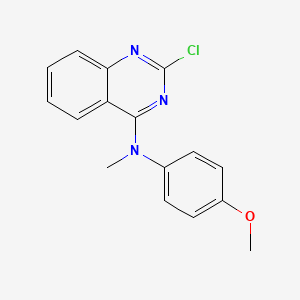

(2-Chloroquinazolin-4-yl)-(4-méthoxyphényl)-méthylamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

MPI-0441138 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying quinazoline derivatives and their reactions.

Biology: Investigated for its role in inducing apoptosis in various cell lines.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.

Industry: Utilized in the development of new therapeutic agents targeting cancer

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MPI-0441138 implique la réaction de la 2-chloroquinazoline avec la 4-méthoxyaniline dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylformamide (DMF) et une base comme le carbonate de potassium. Le mélange réactionnel est chauffé pour favoriser la formation du produit désiré .

Méthodes de production industrielle

La production industrielle du MPI-0441138 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Le composé est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le MPI-0441138 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le noyau quinazolinique, conduisant à différents analogues.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés quinazoliniques, chacun ayant des propriétés biologiques uniques. Ces dérivés sont souvent testés pour leur efficacité dans l'induction de l'apoptose et l'inhibition de la prolifération cellulaire .

Applications de la recherche scientifique

Le MPI-0441138 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les dérivés quinazoliniques et leurs réactions.

Biologie : Investigué pour son rôle dans l'induction de l'apoptose dans diverses lignées cellulaires.

Médecine : Exploré comme un agent anticancéreux potentiel en raison de sa capacité à inhiber la prolifération cellulaire et à induire l'apoptose.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant le cancer

Mécanisme d'action

Le MPI-0441138 exerce ses effets en induisant l'apoptose par l'activation des caspases, une famille de protéases à cystéine. Le composé inhibe la polymérisation de la tubuline, conduisant à l'arrêt du cycle cellulaire et à l'apoptose subséquente. Il induit également des cassures de l'ADN et la translocation du cytochrome c, favorisant davantage la mort cellulaire .

Mécanisme D'action

MPI-0441138 exerts its effects by inducing apoptosis through the activation of caspases, a family of cysteine proteases. The compound inhibits tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. It also induces DNA breaks and cytochrome c translocation, further promoting cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

MPC-6827 : Un analogue structural étroit du MPI-0441138, connu pour son activité puissante d'induction de l'apoptose.

Autres 4-anilinoquinazolines : Divers dérivés ayant des structures de base similaires mais des substituants différents, conduisant à des activités biologiques variables

Unicité

Le MPI-0441138 est unique en raison de sa grande puissance dans l'induction de l'apoptose et de sa capacité à pénétrer efficacement la barrière hémato-encéphalique. Son motif de substitution spécifique sur le cycle quinazolinique contribue à son activité biologique distincte par rapport à d'autres composés similaires .

Activité Biologique

(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine, also referred to as Compound 2b, is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

-

Induction of Apoptosis :

- Compound 2b has been identified as a potent inducer of apoptosis through the activation of caspase cascades, particularly caspase-3. This mechanism is crucial for the therapeutic efficacy of many anticancer drugs, as it promotes programmed cell death in cancer cells .

- The compound's ability to activate apoptotic pathways makes it a candidate for treating various neoplastic diseases.

-

Inhibition of Tubulin Polymerization :

- The compound exhibits significant inhibitory effects on tubulin polymerization, which is vital for cell division. By disrupting microtubule formation, it effectively halts the proliferation of cancer cells .

- In vitro studies have shown that treatment with Compound 2b leads to reduced microtubule formation in A549 lung cancer cells, indicating its potential as a chemotherapeutic agent .

- Topoisomerase Inhibition :

Therapeutic Applications

The biological activities of (2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine suggest several therapeutic applications:

- Cancer Treatment : The compound has shown promise in treating various cancers due to its dual action on apoptosis and cell division. Clinical studies indicate effective oral administration dosages ranging from 20 mg/kg to 200 mg/kg in animal models .

- Potential in Drug Resistance : Its efficacy against cells overexpressing the P-glycoprotein (Pgp-1) transporter suggests that it may overcome certain drug resistance mechanisms commonly observed in cancer therapy .

Case Study 1: Efficacy in Human Breast Cancer Models

A study demonstrated that Compound 2b was effective in inhibiting tumor growth in MX-1 human breast cancer models. The compound induced apoptosis and inhibited cell proliferation significantly compared to control groups .

Case Study 2: Pharmacokinetics and Dosage Optimization

Research on pharmacokinetics revealed that the plasma concentration (C_max) of Compound 2b could reach levels between 1 ng/mL to 4,000 ng/mL after oral administration, suggesting a favorable absorption profile for therapeutic use .

| Parameter | Value |

|---|---|

| Plasma C_max | 1 ng/mL - 4,000 ng/mL |

| Brain Tissue AUC | 56,000 hrng/mL - 210,000 hrng/mL |

| Effective Dosage Range | 20 mg/kg - 200 mg/kg |

Propriétés

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-20(11-7-9-12(21-2)10-8-11)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPVUQSDDVFBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471494 | |

| Record name | (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827030-33-1 | |

| Record name | (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.